molecular formula C25H24N2O2P+ B12467437 [5-(Morpholin-4-yl)-1,3-oxazol-4-yl](triphenyl)phosphonium

[5-(Morpholin-4-yl)-1,3-oxazol-4-yl](triphenyl)phosphonium

Cat. No.: B12467437
M. Wt: 415.4 g/mol
InChI Key: NHFPWOHEEMOJLA-UHFFFAOYSA-N
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Description

[5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium: is a complex organic compound that features a morpholine ring, an oxazole ring, and a triphenylphosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium typically involves multi-step organic reactions One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors The morpholine ring is introduced via nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives, while reduction may yield morpholine derivatives.

Scientific Research Applications

[5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium: can be compared with other similar compounds such as:

    Morpholin-4-yl-acetic acid: Shares the morpholine ring but differs in its overall structure and applications.

    Oxazole derivatives: Similar in having the oxazole ring but vary in their substituents and properties.

    Triphenylphosphonium compounds: Similar in having the triphenylphosphonium group but differ in their additional functional groups.

The uniqueness of [5-(morpholin-4-yl)-1,3-oxazol-4-yl]triphenylphosphanium lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C25H24N2O2P+

Molecular Weight

415.4 g/mol

IUPAC Name

(5-morpholin-4-yl-1,3-oxazol-4-yl)-triphenylphosphanium

InChI

InChI=1S/C25H24N2O2P/c1-4-10-21(11-5-1)30(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-25(29-20-26-24)27-16-18-28-19-17-27/h1-15,20H,16-19H2/q+1

InChI Key

NHFPWOHEEMOJLA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=CO2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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